2-Chloro-6-fluoroquinoline-3-carbonitrile 2-Chloro-6-fluoroquinoline-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 948291-71-2
VCID: VC2459121
InChI: InChI=1S/C10H4ClFN2/c11-10-7(5-13)3-6-4-8(12)1-2-9(6)14-10/h1-4H
SMILES: C1=CC2=NC(=C(C=C2C=C1F)C#N)Cl
Molecular Formula: C10H4ClFN2
Molecular Weight: 206.6 g/mol

2-Chloro-6-fluoroquinoline-3-carbonitrile

CAS No.: 948291-71-2

Cat. No.: VC2459121

Molecular Formula: C10H4ClFN2

Molecular Weight: 206.6 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-6-fluoroquinoline-3-carbonitrile - 948291-71-2

Specification

CAS No. 948291-71-2
Molecular Formula C10H4ClFN2
Molecular Weight 206.6 g/mol
IUPAC Name 2-chloro-6-fluoroquinoline-3-carbonitrile
Standard InChI InChI=1S/C10H4ClFN2/c11-10-7(5-13)3-6-4-8(12)1-2-9(6)14-10/h1-4H
Standard InChI Key DSSHKNDTEAQJEZ-UHFFFAOYSA-N
SMILES C1=CC2=NC(=C(C=C2C=C1F)C#N)Cl
Canonical SMILES C1=CC2=NC(=C(C=C2C=C1F)C#N)Cl

Introduction

Basic Properties and Structural Characteristics

2-Chloro-6-fluoroquinoline-3-carbonitrile is a halogenated quinoline derivative containing a cyano group at the 3-position. The compound features a quinoline core with specific substitutions that contribute to its unique chemical and biological properties. Its structure includes a chlorine atom at position 2, a fluorine atom at position 6, and a carbonitrile group at position 3 .

Physicochemical Properties

The compound exhibits the following key physicochemical parameters:

PropertyValueReference
Molecular FormulaC₁₀H₄ClFN₂
Molecular Weight206.60 g/mol
CAS Number948291-71-2
IUPAC Name2-chloro-6-fluoro-3-quinolinecarbonitrile
InChI KeyDSSHKNDTEAQJEZ-UHFFFAOYSA-N
AppearanceCrystalline solid

Structural Analysis

The quinoline nucleus consists of a benzene ring fused with a pyridine ring, creating a bicyclic aromatic system. The presence of the cyano group at position 3 significantly affects the electronic distribution within the molecule, while the halogen substituents (chlorine and fluorine) contribute to its lipophilicity and potential biological activity. The structural characteristics of 2-Chloro-6-fluoroquinoline-3-carbonitrile make it an important building block for developing various pharmaceutically active compounds .

Synthesis Methods

Several synthetic routes have been developed for the preparation of 2-Chloro-6-fluoroquinoline-3-carbonitrile and related derivatives. These methods typically utilize halogenated anilines as starting materials.

Synthetic Pathway from Halogenated Anilines

One common synthetic route begins with 2-bromo-4-fluoroaniline, which undergoes condensation with ethyl 2-cyano-3-ethoxyacrylate in ethanol to form an intermediate that is subsequently cyclized to produce the quinoline core structure . The synthesis can be outlined as follows:

  • Condensation of halogenated aniline with ethyl 2-cyano-3-ethoxyacrylate

  • Cyclization to form the quinoline ring system

  • Functionalization to introduce the carbonitrile group at position 3

Alternative Methods

Research indicates that 2-Chloro-6-fluoroquinoline-3-carbaldehyde can serve as a precursor for the synthesis of the corresponding carbonitrile derivative . The transformation typically involves:

  • Oxidation of the corresponding alcohol to an aldehyde

  • Conversion of the aldehyde to a carbonitrile through formation of an oxime intermediate followed by dehydration

Chemical Reactivity

The reactivity of 2-Chloro-6-fluoroquinoline-3-carbonitrile is primarily governed by the presence of its functional groups, particularly the halogen substituents and the cyano group.

Nucleophilic Substitution Reactions

Based on studies of similar quinoline derivatives, 2-Chloro-6-fluoroquinoline-3-carbonitrile is expected to undergo nucleophilic aromatic substitution reactions, particularly at the C-2 position where the chlorine atom is located. Common nucleophiles include:

  • Alkoxides (leading to ether derivatives)

  • Amines (forming amino derivatives)

  • Thiols (producing thioether derivatives)

These reactions are facilitated by the electron-withdrawing effect of the cyano group at position 3, which enhances the electrophilicity of the C-2 position.

Reactions Involving the Carbonitrile Group

The carbonitrile group at position 3 can participate in various transformations:

  • Hydrolysis to form the corresponding carboxylic acid

  • Reduction to form an amine

  • Addition reactions with organometallic reagents

These reactions provide access to a diverse range of derivatives with potential biological activities.

Spectroscopic Properties

The spectroscopic data of 2-Chloro-6-fluoroquinoline-3-carbonitrile provides valuable information for structural characterization and purity assessment.

UV-Visible Spectroscopy

UV-visible spectroscopy of quinoline derivatives typically shows absorption bands due to π→π* and n→π* transitions. For fluoroquinoline derivatives like 2-Chloro-6-fluoroquinoline-3-carbonitrile, these electronic transitions undergo bathochromic (red) and hypsochromic (blue) shifts depending on the solvent and specific substitution pattern .

Infrared Spectroscopy

The infrared spectrum of 2-Chloro-6-fluoroquinoline-3-carbonitrile exhibits characteristic absorption bands, including:

  • C≡N stretching vibration (typically around 2220-2240 cm⁻¹)

  • C=N stretching of the quinoline core (around 1640-1650 cm⁻¹)

  • C-F stretching (typically around 1000-1400 cm⁻¹)

  • C-Cl stretching (usually around 600-800 cm⁻¹)

Mass Spectrometry

Mass spectrometric analysis provides information about the molecular weight and fragmentation pattern. The compound typically shows a molecular ion peak at m/z = 206.00 [M]⁺, corresponding to its molecular weight .

Adductm/zPredicted CCS (Ų)
[M+H]⁺207.01198140.0
[M+Na]⁺228.99392155.3
[M+NH₄]⁺224.03852145.9
[M+K]⁺244.96786143.8
[M-H]⁻204.99742134.5
[M]⁺206.00415140.2
[M]⁻206.00525140.2

Biological Activities

Research on quinoline derivatives, including 2-Chloro-6-fluoroquinoline-3-carbonitrile, indicates a range of biological activities that make these compounds valuable in pharmaceutical research.

Antimicrobial Properties

Quinoline derivatives have demonstrated significant antimicrobial activity against various pathogens. Studies suggest that 2-Chloro-6-fluoroquinoline-3-carbonitrile and related compounds may exhibit activity against:

  • Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus

  • Gram-negative bacteria including Escherichia coli and Klebsiella pneumoniae

  • Fungal strains like Candida albicans

The mechanism of action is believed to involve inhibition of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.

Anticancer Activity

Preliminary studies suggest that quinoline derivatives containing cyano groups, such as 2-Chloro-6-fluoroquinoline-3-carbonitrile, may possess anticancer properties. The proposed mechanisms include:

  • Induction of apoptosis in cancer cells

  • Cell cycle arrest

  • Inhibition of specific enzymes involved in cancer cell proliferation

These findings highlight the potential of this compound as a lead structure for developing novel anticancer agents.

Structure-Activity Relationships

Understanding the relationship between the structural features of 2-Chloro-6-fluoroquinoline-3-carbonitrile and its biological activities is crucial for rational drug design.

Role of Functional Groups

The specific substitution pattern in 2-Chloro-6-fluoroquinoline-3-carbonitrile contributes significantly to its bioactivity:

  • The chlorine at position 2 enhances lipophilicity and serves as a potential site for nucleophilic substitution, allowing for structural modifications.

  • The fluorine at position 6 increases metabolic stability and can improve binding affinity to biological targets.

  • The carbonitrile group at position 3 affects electronic distribution and can participate in hydrogen bonding interactions with target proteins.

Comparison with Related Compounds

Structural analogues of 2-Chloro-6-fluoroquinoline-3-carbonitrile show varied biological activities depending on their substitution patterns. For example, 2-chloro-6-fluoroquinoline-3-carboxylic acid demonstrates antibacterial properties, particularly against Gram-negative bacteria .

CompoundStructure DifferenceObserved Activity
2-Chloro-6-fluoroquinoline-3-carbonitrileBase structurePotential antimicrobial and anticancer activity
2-Chloro-6-fluoroquinoline-3-carboxylic acidCarboxylic acid at position 3 instead of carbonitrileEnhanced antibacterial activity against Gram-negative bacteria
2,4-Dichloro-6-fluoro-5-methylquinoline-3-carbonitrileAdditional chlorine at position 4 and methyl at position 5Increased antimicrobial potency
4-Chloro-6-fluoroquinoline-3-carbonitrileChlorine at position 4 instead of position 2Different spectrum of antibacterial activity

Research Applications

2-Chloro-6-fluoroquinoline-3-carbonitrile serves as a valuable intermediate in medicinal chemistry research and drug development.

Medicinal Chemistry

This compound functions as a building block for the synthesis of more complex quinoline derivatives with enhanced biological activities. Its versatility allows for modifications at multiple positions to optimize pharmacological properties such as:

  • Potency against specific pathogens

  • Selectivity for target proteins

  • Improved pharmacokinetic profiles

  • Reduced toxicity

Development of Novel Therapeutics

Ongoing research focuses on developing derivatives of 2-Chloro-6-fluoroquinoline-3-carbonitrile with improved biological activities. Potential therapeutic areas include:

  • Antibacterial agents for drug-resistant infections

  • Antifungal compounds

  • Anticancer drugs targeting specific molecular pathways

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator